![molecular formula C24H24N2O4S B2706632 2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955228-72-5](/img/structure/B2706632.png)
2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The compound “2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .
Molecular Structure Analysis
The molecular formula of the compound is C15H15NO4S. The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a phenylsulfonyl group, and a tetrahydroisoquinolin group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.35. Other physical and chemical properties such as boiling point, vapor pressure, and solubility would need to be determined experimentally.Scientific Research Applications
- Photoredox-catalyzed cascade annulation : Researchers have developed a method involving the reaction of this compound with sulfonyl chlorides. Under photoredox catalysis, it leads to the synthesis of benzothiophenes and benzoselenophenes. These heterocyclic compounds have applications in materials science, organic electronics, and pharmaceuticals .
- Complex Tetracyclic Alkaloids : The research group led by Professor Yong Qin has focused on the total synthesis of complex tetracyclic alkaloids with intricate three-dimensional structures. Their work has contributed to the advancement of natural product synthesis. The compound may play a role in these endeavors .
- Chemoselective Protecting Group : The chemoselective nature of the 2-methoxyphenyl isocyanate moiety in this compound makes it a valuable protecting group. It can be used to shield amino groups during synthetic processes. Notably, its stability under various conditions (acidic, alkaline, and aqueous) allows for efficient deprotection and regeneration of free amines .
- 2-(4-Methoxyphenyl)quinoline : A derivative of this compound, 2-(4-methoxyphenyl)quinoline, has been investigated as a fluorescent probe or ligand. Its unique structure and photophysical properties make it useful for biological imaging, sensing, and coordination chemistry .
- Structural Characterizations : Quantum chemical calculations can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers have explored its properties using computational methods, contributing to our understanding of its behavior .
Photoredox Chemistry
Natural Product Total Synthesis
Protecting Group Chemistry
Fluorescent Probes and Ligands
Quantum Chemical Studies
Safety and Hazards
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-30-22-11-7-18(8-12-22)15-24(27)25-21-10-9-19-13-14-26(17-20(19)16-21)31(28,29)23-5-3-2-4-6-23/h2-12,16H,13-15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPAKGQZNDLODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
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